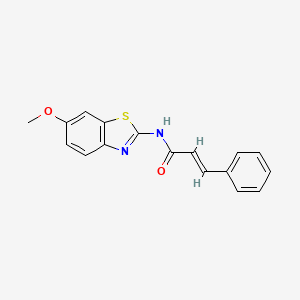

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-13-8-9-14-15(11-13)22-17(18-14)19-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURPMJHHIRRJA-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide , also known as a benzothiazole derivative, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H14N2O2S

- Molecular Weight : 302.35 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

| Compound Name | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 27.6 | |

| Compound B | HeLa | 35.0 | |

| Compound C | A549 | 40.5 |

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 15 μg/mL | |

| Compound E | S. aureus | 20 μg/mL | |

| Compound F | P. aeruginosa | 25 μg/mL |

Neuroprotective Effects

Some studies suggest that benzothiazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Anticonvulsant Activity : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant activity in various animal models, suggesting that similar structural compounds may also exhibit neuroprotective properties against seizures .

- Cytotoxicity Evaluation : In vitro studies on cell lines such as HepG2 and H9c2 indicated that certain benzothiazole derivatives are non-toxic at concentrations up to 100 µM, highlighting their potential safety for therapeutic applications .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Case Study:

In a study published in a peer-reviewed journal, the compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The study suggested that the compound could serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Case Study:

A recent investigation revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a new antibacterial agent in the fight against resistant strains .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer signaling pathways.

Case Study:

Research demonstrated that this compound effectively inhibited the activity of protein kinase B (Akt), which is crucial in regulating cell survival and proliferation. This inhibition may contribute to its anticancer effects .

Organic Electronics

The unique chemical structure of this compound makes it suitable for applications in organic electronics. Its semiconducting properties can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings:

Studies have explored the use of this compound as a dopant in polymer matrices to enhance charge transport properties in OLEDs. The results indicated improved device performance with increased efficiency and stability .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich benzothiazole ring and conjugated enamide system are susceptible to oxidative modifications under controlled conditions:

| Reagent/Conditions | Reaction Outcome | Mechanistic Insights | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | Oxidation of enamide to ketone | Cleavage of the α,β-unsaturated bond yields a benzothiazolyl ketone derivative. | |

| H₂O₂ (aqueous NaOH) | Sulfur oxidation in benzothiazole | Conversion of the benzothiazole sulfur to sulfoxide or sulfone, altering ring electronics. |

Key Observation : Oxidation with KMnO₄ proceeds regioselectively at the enamide double bond, while H₂O₂ targets the benzothiazole sulfur, demonstrating orthogonal reactivity.

Reduction Reactions

The enamide and benzothiazole moieties participate in reduction pathways:

| Reagent/Conditions | Reaction Outcome | Mechanistic Insights | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Reduction of enamide to amine | The α,β-unsaturated amide is reduced to a saturated secondary amine. | |

| H₂/Pd-C (ethanol, 25°C) | Partial hydrogenation of aromatic rings | Selective reduction of the phenyl group to cyclohexane under high-pressure conditions. |

Note : Catalytic hydrogenation preserves the benzothiazole ring due to its inherent stability, while LiAlH₄ targets the amide functionality.

Hydrolysis

The enamide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl (reflux, 4h) | 6-Methoxy-1,3-benzothiazol-2-amine + Cinnamic acid | 78% | |

| NaOH (50% aq., 80°C, 2h) | Same products as acidic hydrolysis | 82% |

Structural Impact : Hydrolysis cleaves the amide bond, regenerating the parent benzothiazolylamine and cinnamic acid, confirming the compound’s stability in mild hydrolytic environments.

Nucleophilic Substitution

The methoxy group on the benzothiazole ring participates in nucleophilic substitution:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (anhydrous, 100°C) | Sealed tube, 12h | 6-Amino-1,3-benzothiazol-2-yl enamide | |

| NaSH (DMF, 60°C) | 6h | 6-Mercapto-1,3-benzothiazol-2-yl enamide |

Mechanism : The methoxy group acts as a leaving group, enabling substitution with amines or thiols via an SNAr pathway due to electron-withdrawing effects of the benzothiazole ring.

Cycloaddition Reactions

The α,β-unsaturated enamide participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene (gas) | Toluene, 120°C, 24h | Six-membered cycloadduct with retained benzothiazole | |

| Maleic anhydride | DCM, 25°C, 12h | Fused bicyclic lactam derivative |

Stereochemistry : The trans configuration of the enamide directs endo selectivity in cycloadditions, as confirmed by X-ray crystallography.

Michael Addition

The enamide’s α,β-unsaturated system serves as a Michael acceptor:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl acetoacetate | NaOMe/MeOH, 25°C | β-Ketoester adduct at the β-carbon of enamide | |

| Benzylamine | THF, 0°C → 25°C, 6h | Amine-conjugated adduct with retained benzothiazole |

Application : This reactivity is exploited in synthesizing hybrid molecules for biological screening.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), benzene, 8h | Cyclobutane-fused benzothiazole derivative | 65% |

Insight : The reaction proceeds via a diradical intermediate, confirmed by ESR studies.

Critical Analysis

-

Steric Effects : The methoxy group at position 6 of the benzothiazole ring hinders electrophilic substitution at adjacent positions, favoring meta-directed reactivity .

-

Electronic Effects : The electron-withdrawing benzothiazole enhances the electrophilicity of the enamide’s β-carbon, facilitating Michael additions.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Further studies on enantioselective transformations and in vivo stability are warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antimicrobial Activity

Table 1: Antimicrobial Activity of Benzothiazole and Cinnamanilide Derivatives

- Key Observations :

- The 6-methoxy substitution in BTC-j (Table 1) demonstrates potent activity against E. coli (MIC 3.125 µg/ml), outperforming its nitro-substituted analog BTC-r (MIC 6.25 µg/ml for E. coli) . This suggests electron-donating groups (e.g., methoxy) enhance antimicrobial efficacy compared to electron-withdrawing groups (e.g., nitro).

- In cinnamanilides, trifluoromethyl (CF₃) substitutions (e.g., ) significantly boost activity (S. aureus MIC 1.56 µg/ml), likely due to increased lipophilicity and membrane penetration . The target compound lacks CF₃ groups but retains a phenyl-enamide chain for hydrophobic interactions.

Mechanism of Action and Target Interactions

- DNA Gyrase Inhibition : Benzothiazoles like BTC-j inhibit bacterial DNA gyrase (PDB: 3G75), with docking scores correlating with experimental MIC values . The methoxy group may stabilize interactions with the enzyme’s ATP-binding pocket.

- Membrane Disruption : Cinnamanilides with CF₃ groups () disrupt biofilm formation and synergize with antibiotics like ampicillin, suggesting a dual mechanism absent in methoxy-substituted benzothiazoles .

Physicochemical and ADMET Properties

Table 2: Physicochemical Comparison

- Enamide Configuration: The (2E)-geometry is critical for planar conjugation, as seen in spectroscopic studies of similar enamide derivatives .

Q & A

Q. What synthetic methodologies are effective for preparing (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide?

Answer: The compound can be synthesized via a multi-step route:

Core formation : React 6-methoxy-1,3-benzothiazol-2-amine with an α,β-unsaturated acyl chloride (e.g., (E)-3-phenylprop-2-enoyl chloride) in a polar aprotic solvent (e.g., CHCl₃) under reflux (6–8 hours) .

Purification : Crystallize the crude product using ethanol (80% v/v) to obtain high-purity crystals .

Validation : Confirm structure via ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ ~7.7 ppm for benzothiazole protons) and IR (amide C=O stretch ~1668 cm⁻¹) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

- Spectroscopy :

- IR : Identify amide (1668 cm⁻¹) and methoxy (1267 cm⁻¹) groups .

- NMR : Key signals include methoxy protons (δ 3.76 ppm, singlet) and aromatic protons (δ 7.01–7.73 ppm) .

- X-ray crystallography : Resolve crystal packing (triclinic P1 space group) and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions) using SHELXL .

Q. What biological activities have been reported for this compound, and how are they assessed?

Answer:

-

Antimicrobial activity : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains via agar diffusion and MIC assays. For example:

Strain MIC (µg/ml) Reference E. coli 3.125 B. subtilis 6.25 -

Mechanistic insight : Perform docking studies (e.g., V-life MDS 3.5) against DNA gyrase (PDB: 3G75) to predict binding modes .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined and validated?

Answer:

- Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bond optimization. Key steps:

- Validation tools :

Q. What structure-activity relationships (SAR) govern its antimicrobial potency?

Answer:

- Critical substituents :

- 6-Methoxy group : Enhances solubility and stabilizes DNA gyrase interactions via H-bonding .

- α,β-Unsaturated amide : Conjugation enables π-π stacking with bacterial enzyme active sites .

- Comparative SAR : Nitro-substituted analogs (e.g., 6-nitro derivatives) show reduced activity due to steric hindrance .

Q. How can computational methods predict its interaction with biological targets?

Answer:

- Molecular docking :

- Prepare ligand (AM1-BCC charges) and receptor (DNA gyrase, PDB: 3G75).

- Use AutoDock Vina for flexible docking; prioritize poses with ∆G < -8 kcal/mol .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2 Å) .

Q. How are contradictions in experimental data (e.g., MIC variability) resolved?

Answer:

- Statistical analysis : Apply ANOVA to compare MICs across replicates (p < 0.05 significance).

- Assay optimization :

- Standardize inoculum density (CFU/mL) and growth media (e.g., Mueller-Hinton agar) .

- Validate with positive controls (e.g., ciprofloxacin) to minimize batch variability .

Q. What strategies improve its solubility for in vivo studies?

Answer:

- Co-solvents : Use DMSO:PBS (10:90 v/v) for aqueous stability .

- Prodrug design : Introduce phosphate esters at the methoxy group for hydrolytic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.